2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide 2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1448123-15-6
VCID: VC5587228
InChI: InChI=1S/C18H17FN4O/c19-15-6-4-14(5-7-15)13-18(24)21-10-12-23-11-8-17(22-23)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H,21,24)
SMILES: C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359

2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 1448123-15-6

Cat. No.: VC5587228

Molecular Formula: C18H17FN4O

Molecular Weight: 324.359

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide - 1448123-15-6

Specification

CAS No. 1448123-15-6
Molecular Formula C18H17FN4O
Molecular Weight 324.359
IUPAC Name 2-(4-fluorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C18H17FN4O/c19-15-6-4-14(5-7-15)13-18(24)21-10-12-23-11-8-17(22-23)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H,21,24)
Standard InChI Key QPKKWGDFRWWQCE-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (IUPAC name: 2-(4-fluorophenyl)-N-[2-(3-pyridin-2-yl-1H-pyrazol-1-yl)ethyl]acetamide) features three distinct moieties:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .

  • Pyrazole-pyridine heterocycle: Provides hydrogen-bonding and π-π stacking capabilities for target binding .

  • Ethylacetamide linker: Facilitates conformational flexibility and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈FN₅O
Molecular Weight351.38 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface78.9 Ų

The fluorophenyl group contributes to a logP of 2.8, balancing lipophilicity and aqueous solubility . The pyridine nitrogen and pyrazole NH act as hydrogen bond donors/acceptors, critical for target engagement .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step sequence:

Step 1: Formation of 3-(Pyridin-2-yl)-1H-pyrazole

Pyridin-2-carbaldehyde reacts with hydrazine hydrate under reflux in ethanol to yield the pyrazole core . Substituents are introduced via Vilsmeier-Haack formylation or palladium-catalyzed cross-coupling .

Step 2: Alkylation of Pyrazole

The pyrazole NH is alkylated with 2-chloroethylacetamide using NaH in anhydrous DMF at 60°C . This step achieves 71–89% yields after column chromatography .

Step 3: Acetamide Coupling

4-Fluorophenylacetic acid is activated with EDCI/HOBt and coupled to the ethylamine intermediate in dichloromethane, yielding the final product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1Hydrazine hydrate, EtOH, Δ8595
2NaH, DMF, 60°C7898
3EDCI/HOBt, DCM, rt8297

Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.61 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 7.45–7.39 (m, 2H, fluorophenyl-H) .

  • LC-MS: [M+H]⁺ = 352.2, retention time = 6.3 min.

Pharmacological Profile

In Vitro Activity

The compound inhibits TGF-β receptor 1 (IC₅₀ = 12 nM) and JAK2 (IC₅₀ = 18 nM), surpassing reference inhibitors SB-431542 (IC₅₀ = 94 nM) and ruxolitinib (IC₅₀ = 28 nM) .

Table 3: Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Index (vs. EGFR)
TGF-β R112>100
JAK21885
EGFR1,200

In Vivo Efficacy

In a murine melanoma model (B16-F10), daily oral dosing (10 mg/kg) reduced tumor volume by 64% versus controls (p < 0.001) . Toxicity profiling showed no hepatic or renal damage at therapeutic doses.

Mechanism of Action

The compound’s dual TGF-β/JAK2 inhibition disrupts SMAD and STAT3 signaling, suppressing tumor proliferation and immune evasion . Molecular docking reveals hydrogen bonds between the acetamide carbonyl and kinase hinge regions (TGF-β R1: Glu245; JAK2: Leu983) . Fluorine’s hydrophobic interactions with Val287 (TGF-β R1) enhance binding affinity.

Therapeutic Applications

Oncology

Preclinical data support its use in TGF-β-driven cancers (e.g., pancreatic adenocarcinoma, glioblastoma) . Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation.

Fibrotic Diseases

In bleomycin-induced pulmonary fibrosis models, the compound reduced collagen deposition by 52% (p < 0.01) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator